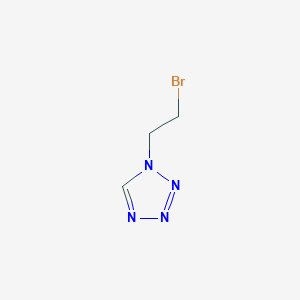
1H-Tetrazole, 1-(2-bromoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 1-(2-bromoethyl)-: is a compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-bromoethyl)- can be synthesized through a one-pot four-component condensation reaction. This involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods: Industrial production methods for 1H-Tetrazole, 1-(2-bromoethyl)- are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Tetrazole, 1-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, which can replace the bromo group to form azide derivatives.
Cycloaddition Reactions: Reagents such as nitriles and sodium azide are used under neutral conditions and microwave heating.
Major Products Formed:
Substitution Reactions: Azide derivatives.
Cycloaddition Reactions: Various tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 1-(2-bromoethyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 1-(2-bromoethyl)- involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the bromoethyl group. The tetrazole ring can stabilize negative charges through electron delocalization, making it a versatile intermediate in organic synthesis . The bromoethyl group allows for further functionalization through substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole: The parent compound with a similar tetrazole ring structure.
2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, such as 5-(benzylsulfanyl)-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 1-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which allows for specific substitution reactions and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
606149-13-7 |
|---|---|
Molekularformel |
C3H5BrN4 |
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
1-(2-bromoethyl)tetrazole |
InChI |
InChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChI-Schlüssel |
LAEVVSWHUPCDKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=NN1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


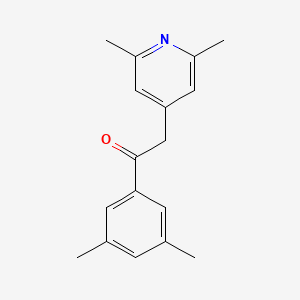
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
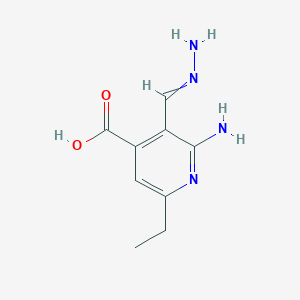
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)
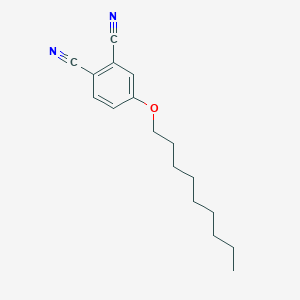
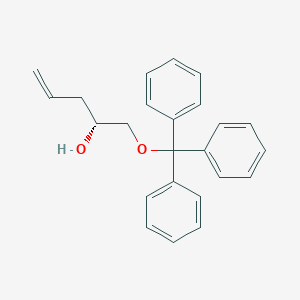
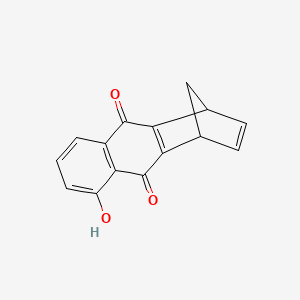
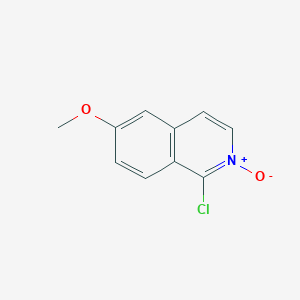
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
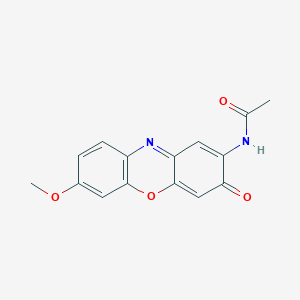
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)
